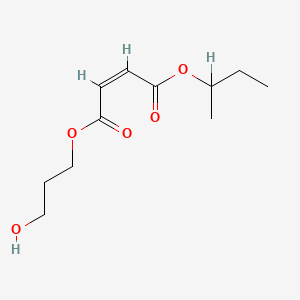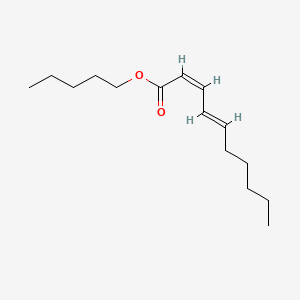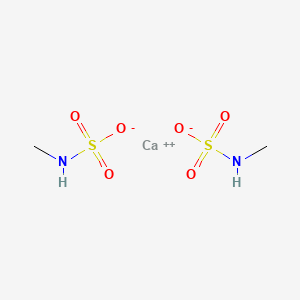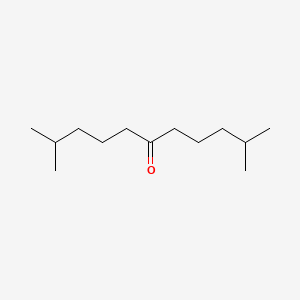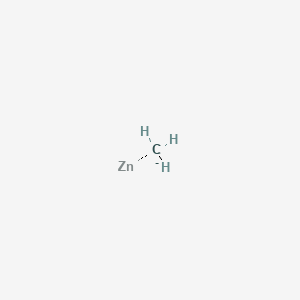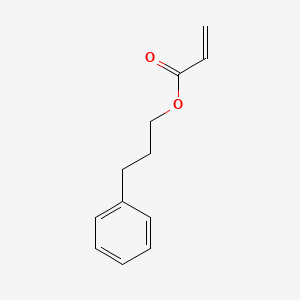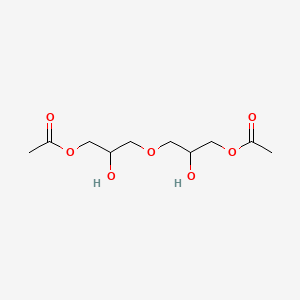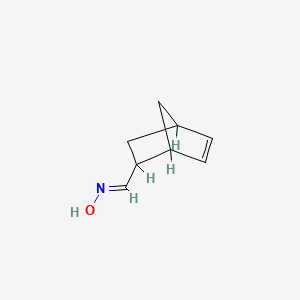
Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde oxime typically involves the reaction of Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The general reaction scheme is as follows:
Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde+NH2OH⋅HCl→Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde oxime+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or nitro derivatives.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitrile or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted oxime derivatives.
Applications De Recherche Scientifique
Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde oxime involves its interaction with molecular targets through its oxime functional group. The oxime group can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. Additionally, the strained bicyclic structure of the compound can influence its reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde: The parent aldehyde compound without the oxime group.
Bicyclo(2.2.1)hept-5-ene-2-carbonitrile: A nitrile derivative of the norbornene structure.
Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid: A carboxylic acid derivative of the norbornene structure.
Uniqueness
Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential applications compared to its parent aldehyde and other derivatives. The combination of the strained bicyclic structure and the oxime group makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90086-80-9 |
|---|---|
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(NE)-N-(2-bicyclo[2.2.1]hept-5-enylmethylidene)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c10-9-5-8-4-6-1-2-7(8)3-6/h1-2,5-8,10H,3-4H2/b9-5+ |
Clé InChI |
YRJJACGAHQXMPD-WEVVVXLNSA-N |
SMILES isomérique |
C1C2CC(C1C=C2)/C=N/O |
SMILES canonique |
C1C2CC(C1C=C2)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


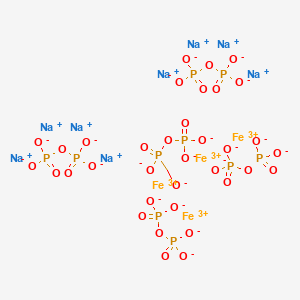

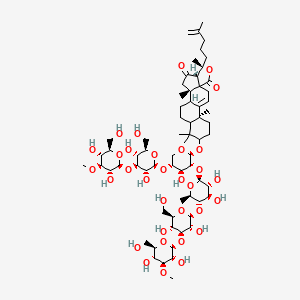
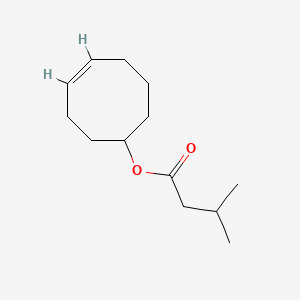
![4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride](/img/structure/B12651477.png)
